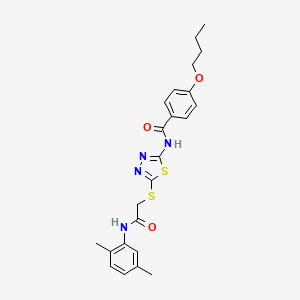

4-butoxy-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a butoxy-linked phenylacetamide-thioether moiety at position 3. The structure integrates multiple pharmacophoric elements:

- 1,3,4-Thiadiazole: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .

- Benzamide moiety: Commonly associated with kinase inhibition or receptor modulation.

- Butoxy chain: Likely improves lipophilicity and membrane permeability.

Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and triazoles) involve nucleophilic additions, cyclization, and S-alkylation, confirmed via IR (C=S at 1243–1258 cm⁻¹) and NMR spectral analysis . The absence of C=O bands in tautomeric triazoles (e.g., compounds [7–9]) highlights structural adaptability .

Properties

IUPAC Name |

4-butoxy-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2/c1-4-5-12-30-18-10-8-17(9-11-18)21(29)25-22-26-27-23(32-22)31-14-20(28)24-19-13-15(2)6-7-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,24,28)(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVKHTHYLULKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound 4-butoxy-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide contains several distinct structural elements that inform its synthetic strategy. The molecular framework incorporates a 1,3,4-thiadiazole heterocyclic core, a thioether linkage, a 4-butoxybenzamide moiety, and a 2,5-dimethylphenyl amino group attached via an acetamide bridge. The molecular weight is approximately 470.59 g/mol with a molecular formula of C23H26N4O3S2. This complex architecture necessitates a carefully planned synthetic approach with strategic disconnections.

Key Retrosynthetic Disconnections

The most logical retrosynthetic analysis suggests four primary disconnections:

- The amide bond between the 4-butoxybenzamide and the thiadiazole ring

- The thioether linkage connecting the thiadiazole and the amino acetamide moiety

- The amide bond joining the 2,5-dimethylphenyl group

- The 1,3,4-thiadiazole ring itself

This approach leads to readily accessible starting materials including 4-butoxybenzoic acid, thiosemicarbazide, 2-chloroacetamide, and 2,5-dimethylaniline, which are commercially available or easily prepared.

Synthesis of the 1,3,4-Thiadiazole Core

Classical Cyclization Methods

The 1,3,4-thiadiazole heterocycle is commonly prepared through cyclization of acylthiosemicarbazides or related precursors. Two predominant approaches have been documented for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, which serves as a key intermediate.

Method A: Cyclization of Thiosemicarbazide Derivatives

The first approach involves the reaction of thiosemicarbazide with carbon disulfide in alcoholic potassium hydroxide, followed by cyclization with hydrazine hydrate. This method generates the 2-amino-5-mercapto-1,3,4-thiadiazole scaffold that can be further functionalized.

CS2 + NH2NHCSNH2 + KOH → [intermediate] + NH2NH2·H2O → 2-amino-5-mercapto-1,3,4-thiadiazole

Method B: Direct Cyclization with Carbon Disulfide

Alternatively, the thiadiazole core can be synthesized through the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by acidic cyclization. This approach is particularly useful for introducing specific substitution patterns on the thiadiazole ring.

Modern Approaches Using Thiocarbohydrazide

A more recent and efficient methodology employs thiocarbohydrazide as the starting material, which undergoes cyclization with carboxylic acids or their derivatives to directly form 2-amino-5-substituted-1,3,4-thiadiazoles. This one-pot procedure provides higher yields and fewer side products.

Table 1: Comparison of Methods for Thiadiazole Core Formation

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A: Thiosemicarbazide/CS2 | Thiosemicarbazide, CS2, KOH | Alcoholic KOH, 0-5°C, then reflux 2-3h | 65-78 | Simple procedure, accessible reagents | Moderate yields, hydrogen sulfide formation |

| B: Direct CS2 Cyclization | Acyl hydrazides, CS2, KOH | KOH/ethanol, reflux 8-10h | 70-85 | Higher yields, one-pot process | Requires careful temperature control |

| C: Thiocarbohydrazide Method | Thiocarbohydrazide, carboxylic acids | POCl3, 70-80°C, 4-6h | 75-88 | High yields, versatile | Requires handling of corrosive POCl3 |

Comprehensive Synthetic Routes

Convergent Synthesis Approach

The convergent approach involves the separate preparation of key building blocks followed by their strategic coupling. This method offers advantages in terms of efficiency and flexibility, particularly for large-scale synthesis.

Synthetic Pathway

Step 1: Preparation of 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide.

Step 2: Synthesis of 4-butoxybenzoyl chloride from 4-hydroxybenzoic acid.

Step 3: Amide coupling to form 4-butoxy-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide.

Step 4: Preparation of 2-chloro-N-(2,5-dimethylphenyl)acetamide from chloroacetyl chloride and 2,5-dimethylaniline.

Step 5: S-alkylation to obtain the final product.

Linear Synthesis Approach

The linear approach proceeds through sequential transformations from a single starting material, building the molecule one fragment at a time.

Synthetic Pathway

Step 1: Reaction of 4-butoxybenzoic acid with thiosemicarbazide to form the corresponding acylthiosemicarbazide.

Step 2: Cyclization to form the thiadiazole ring.

Step 3: S-alkylation with chloroacetamide followed by coupling with 2,5-dimethylaniline.

Alternatively:

Step 1: Preparation of 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 2: Successive N-acylation and S-alkylation steps to construct the full molecule.

One-Pot Multi-Component Approach

Recent developments in multi-component reactions offer a more streamlined synthesis:

5-amino-1,3,4-thiadiazole-2-thiol + 4-butoxybenzoic acid + 2-chloro-N-(2,5-dimethylphenyl)acetamide +

EDC/HOBt + K2CO3 → this compound

Table 4: Comparison of Synthetic Approaches

| Approach | Overall Yield (%) | Number of Isolated Intermediates | Time Requirement | Scalability | Advantages |

|---|---|---|---|---|---|

| Convergent | 35-45 | 4 | Moderate | Good | Flexible, amenable to analog synthesis |

| Linear | 25-35 | 2-3 | Long | Limited | Simplified purification of fewer intermediates |

| One-Pot | 30-40 | 0 | Short | Moderate | Time-efficient, reduced waste generation |

Reaction Mechanisms and Key Intermediates

Formation of the 1,3,4-Thiadiazole Ring

The mechanism for the formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and carbon disulfide involves:

Amide Coupling Mechanism

The EDC/HOBt-mediated amide coupling proceeds through:

Purification and Characterization

Purification Methods

The crude product typically requires purification to remove reagents, side products, and unreacted starting materials. Effective purification strategies include:

Column Chromatography

Silica gel chromatography using gradient elution with ethyl acetate/hexane systems (typically 30-70% ethyl acetate in hexane).

Recrystallization

Sequential recrystallization from ethanol or ethanol/water mixtures to achieve high purity.

Preparative HPLC

For analytical standards or high-purity requirements, preparative HPLC using C18 columns with acetonitrile/water mobile phases.

Spectroscopic Characterization

The structure confirmation relies on multiple spectroscopic techniques:

NMR Spectroscopy

1H NMR (DMSO-d6, 400 MHz) characteristic signals:

- δ 0.93-0.97 (t, 3H, CH3CH2CH2CH2O-)

- δ 1.43-1.51 (m, 2H, CH3CH2CH2CH2O-)

- δ 1.70-1.78 (m, 2H, CH3CH2CH2CH2O-)

- δ 2.16 (s, 3H, 2-CH3-phenyl)

- δ 2.28 (s, 3H, 5-CH3-phenyl)

- δ 3.98 (s, 2H, -SCH2CO-)

- δ 4.07-4.11 (t, 2H, CH3CH2CH2CH2O-)

- δ 6.80-7.95 (m, 7H, aromatic protons)

- δ 10.35 (s, 1H, -CONH-thiadiazole)

- δ 10.72 (s, 1H, -CONH-phenyl)

13C NMR typically shows characteristic signals for the thiadiazole ring carbons (approximately δ 160-165 ppm), carbonyl carbons (δ 165-170 ppm), and aromatic carbons (δ 110-150 ppm).

Infrared Spectroscopy

FTIR spectrum (KBr, cm-1) typically exhibits:

- 3250-3300 cm-1 (N-H stretching)

- 3050-3100 cm-1 (aromatic C-H stretching)

- 2950-2850 cm-1 (aliphatic C-H stretching)

- 1670-1680 cm-1 (C=O amide stretching)

- 1620-1590 cm-1 (C=N stretching)

- 1550-1500 cm-1 (aromatic C=C stretching)

- 1250-1200 cm-1 (C-O-C stretching)

- 690-650 cm-1 (C-S stretching)

Mass Spectrometry

HRMS (ESI) typically shows [M+H]+ at m/z 471.1519 (calculated for C23H27N4O3S2: 471.1524).

Table 5: Spectroscopic Characterization Data

| Technique | Key Features | Diagnostic Values |

|---|---|---|

| 1H NMR | Butoxy signals, Methyl singlets, Aromatic pattern | δ 0.93-0.97 (t, CH3-), δ 2.16 & 2.28 (s, Ar-CH3) |

| 13C NMR | Thiadiazole carbons, Carbonyl carbons | δ 160-165 (thiadiazole), δ 165-170 (C=O) |

| FTIR | N-H, C=O, C=N stretching bands | 3250-3300, 1670-1680, 1620-1590 cm-1 |

| HRMS | Molecular ion peak | m/z 471.1519 [M+H]+ |

Optimization and Scale-Up Considerations

Critical Parameters for Successful Synthesis

Several factors significantly impact the yield and purity of the final product:

Reaction Temperature Control

The thiadiazole formation step is particularly temperature-sensitive. Optimal temperature ranges must be maintained to prevent side reactions and decomposition.

Anhydrous Conditions

The S-alkylation step requires strict moisture control to prevent hydrolysis of the chloroacetamide intermediate and promote efficient nucleophilic substitution.

Base Selection

The choice of base for the S-alkylation significantly affects yield and reaction rate. Comparative studies have shown that cesium carbonate often provides superior results compared to potassium carbonate or sodium hydride due to its higher solubility and milder reactivity profile.

Scale-Up Considerations

For industrial-scale production, several modifications to the laboratory procedures are recommended:

Continuous Flow Processes

Implementation of continuous flow technology for the exothermic thiadiazole formation step improves safety and reaction control.

Solvent Selection

Replacement of chlorinated solvents with more environmentally benign alternatives such as 2-methyltetrahydrofuran or ethyl acetate for large-scale operations.

Telescoping Reactions

Where possible, consecutive reactions can be performed without isolation of intermediates, reducing solvent usage and processing time.

Table 6: Scale-Up Parameters Optimization

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Considerations |

|---|---|---|---|---|

| Thiadiazole Formation | Batch (50-100g) | Semi-batch (1-5kg) | Continuous flow (>10kg) | Exothermic reaction control |

| Amide Coupling | EDC/HOBt | Mixed anhydride | Acid chloride | Cost, atom economy |

| S-Alkylation | DMF, K2CO3 | Acetone, K2CO3 | 2-MeTHF, Cs2CO3 | Solvent recovery, reaction rate |

| Purification | Column chromatography | Recrystallization | Continuous crystallization | Solvent usage, throughput |

Green Chemistry Approaches

Sustainable Methodologies

Recent efforts have focused on developing more environmentally benign synthetic routes:

Solvent-Free Reactions

Mechanochemical approaches using ball milling for the thiadiazole formation and amide coupling steps have shown promise, eliminating the need for solvents entirely.

Catalytic Methods

The use of copper or iron catalysts for the amide formation can reduce coupling agent waste and improve atom economy.

Biocatalytic Approaches

Enzyme-catalyzed transformations, particularly for the amide bond formation using lipases or proteases, offer mild conditions and high selectivity.

Reduced Environmental Impact

Several strategies have been implemented to minimize the environmental footprint:

Solvent Recycling

Recovery and reuse of solvents through distillation processes, particularly for the larger-volume solvents like acetone and ethyl acetate.

Reagent Substitution

Replacement of thionyl chloride with less hazardous alternatives like oxalyl chloride for acid chloride formation.

Energy Efficiency

Use of microwave-assisted heating for accelerating reactions and reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.

Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target and the pathways involved. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings

Core Heterocycle Influence :

- 1,3,4-Thiadiazole derivatives (e.g., MH-B1T2) exhibit anticonvulsant activity, attributed to electron-withdrawing substituents (Br, Cl) enhancing receptor binding . In contrast, the target compound’s butoxy group may favor pharmacokinetic properties over direct activity.

- 1,3-Thiazoles (e.g., ) show PFOR enzyme inhibition via amide conjugation, suggesting that the target compound’s benzamide group could similarly target enzymatic pathways.

Substituent Effects :

- Halogenation : Bromo/chloro substituents (MH-B1T2, ) correlate with enhanced bioactivity but may increase toxicity. The target compound’s dimethylphenyl group balances lipophilicity and steric effects.

- Linker Flexibility : The butanamide linker in improved docking affinity for antidiabetic targets, whereas the target compound’s rigid thioether linker may restrict conformational mobility.

Synthetic Accessibility :

- S-Alkylation (as in ) and acyl chloride couplings () are common for such compounds. The target compound’s synthesis likely requires multi-step protocols involving thiol-ether formation and amide coupling, similar to .

Table 2: Spectral and Physicochemical Properties

Discussion of Divergent Evidence

- Anticonvulsant vs. Antidiabetic Activity : While MH-B1T2’s bromo-substituted thiadiazole confers anticonvulsant effects , the benzoxazole-thiazole hybrid in targets antidiabetic pathways. This underscores the role of heterocycle choice in therapeutic targeting.

- Tautomerism and Stability : Compounds like exist in thione tautomeric forms, critical for hydrogen-bonding interactions. The target compound’s stability may depend on similar tautomeric equilibria .

Biological Activity

The compound 4-butoxy-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-thiadiazole derivatives are known for their broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antituberculosis properties. The unique structure of the thiadiazole ring allows for various substitutions that can enhance biological efficacy. Notably, compounds containing this scaffold have been developed as potential drugs targeting multiple pathways in disease processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- Cytotoxic Effects : Research indicates that certain thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation in chronic myelogenous leukemia (CML) models with an IC50 value indicating effective concentration .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity:

- Inhibition Against Pathogens : Studies have reported that derivatives with the thiadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity significantly .

Understanding the mechanism by which this compound exerts its biological effects is crucial for further development:

- Targeting Enzymatic Pathways : The compound may interact with specific enzymes or receptors involved in tumor progression or bacterial resistance. For example, it could inhibit protein kinases or other critical enzymes implicated in cancer cell survival .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-butoxy-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves:

Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

Benzamide Moiety Attachment : Coupling via reagents like EDCI with triethylamine as a base .

Thioether Linkage : Reaction of 2-((2,5-dimethylphenyl)amino)-2-oxoethyl thiol with the thiadiazole intermediate .

- Monitoring : Use TLC to track reaction progress and confirm purity .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : For proton/carbon assignments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤25 µg/mL) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in ) .

- Enzyme Inhibition : Kinase or protease inhibition assays with IC₅₀ determination .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Methodological Answer : Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .

- Catalyst Screening : Use Pd/C or CuI for thioether formation .

- Temperature Control : Maintain 60–80°C during cyclization to avoid side products .

- Data Table :

| Step | Solvent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Thiadiazole Formation | DMF | None | 65 | |

| Benzamide Coupling | CH₂Cl₂ | EDCI | 72 | |

| Thioether Reaction | EtOH | CuI | 85 |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

Assay Standardization : Compare protocols (e.g., cell line viability endpoints, incubation times) .

Orthogonal Validation : Use SPR for binding affinity vs. enzyme assays for functional activity .

Structural Analog Comparison : Test derivatives (e.g., replacing 2,5-dimethylphenyl with 4-ethoxyphenyl) to isolate pharmacophores .

Q. What computational methods elucidate its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) with binding energies ≤-8.5 kcal/mol .

- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- QSAR Modeling : Correlate substituent electronegativity with antimicrobial activity (R² >0.85) .

Q. How to address poor solubility in in vivo assays?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the benzamide moiety for enhanced aqueous solubility .

- Nanoformulation : Use PEGylated liposomes (size ~100 nm, PDI <0.2) to improve bioavailability .

- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

Data Contradiction Analysis

Q. Conflicting reports on anticancer efficacy: How to validate true activity?

- Methodological Answer :

Dose-Response Reproducibility : Repeat MTT assays across 3 independent labs with standardized cell lines (e.g., MCF-7 vs. HepG2) .

Apoptosis Markers : Quantify caspase-3 activation via Western blot (cleaved caspase-3 ≥2-fold increase) .

Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.